molecular formula C13H13NO3 B13556883 Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate

Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate

Cat. No.: B13556883
M. Wt: 231.25 g/mol
InChI Key: YHORALJVSVPVEV-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a quinoline-derived ester featuring a hydroxyl group at the 2-position of the propanoate chain and a quinolin-4-yl substituent at the 3-position. This compound combines the aromatic and heterocyclic properties of quinoline with the reactivity of a hydroxy ester, making it a versatile candidate for medicinal chemistry and materials science.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-hydroxy-3-quinolin-4-ylpropanoate

InChI

InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-6-7-14-11-5-3-2-4-10(9)11/h2-7,12,15H,8H2,1H3

InChI Key

YHORALJVSVPVEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=NC2=CC=CC=C12)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate esterifying agents. One common method includes the reaction of 4-hydroxyquinoline with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride

  • Structural Difference: Replaces quinoline with pyridine (lacks fused benzene ring).
  • Implications: Reduced aromaticity and lipophilicity compared to quinoline derivatives. The pyridine moiety may weaken π-π stacking interactions with biological targets, altering pharmacological profiles .

Ethyl 3-oxo-3-(quinolin-4-yl)propanoate

  • Structural Difference : Contains a ketone (oxo) group at the 3-position instead of a hydroxyl.
  • This compound has demonstrated antimicrobial and anticancer activities, suggesting that the hydroxyl group in the target compound may offer distinct binding modes .

Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate

  • Structural Difference: Chloro and oxo substituents at positions 6 and 4 of the quinoline ring.
  • Implications : The electron-withdrawing chloro group increases reactivity in electrophilic substitutions, while the 4-oxo group may enhance interactions with enzymes like topoisomerases, common targets in antimicrobial therapies .

Variations in the Propanoate Chain

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate

  • Structural Difference: Amino group replaces the hydroxyl, and the quinoline ring is partially saturated.
  • Saturation of the quinoline ring reduces aromatic conjugation, altering electronic properties and metabolic stability .

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate

  • Structural Difference: Cyano group at position 2 and quinolin-2-yl substituent.
  • Implications: The electron-deficient cyano group increases electrophilicity, enabling nucleophilic additions. Quinolin-2-yl substitution may shift binding site preferences compared to quinolin-4-yl, as seen in its enhanced cytotoxicity in cancer cell lines .

3-(2-Hydroxy-4,8-dimethylquinolin-3-yl)propanoic acid

  • Structural Difference: Propanoic acid instead of methyl ester, with additional methyl groups on the quinoline ring.
  • Implications: The carboxylic acid form improves water solubility but may reduce cell permeability.

Biological Activity

Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the condensation of quinoline derivatives with appropriate alkylating agents. The compound features a quinoline moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Biological Activity

1. Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial membranes or inhibition of essential enzymes.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The presence of the quinoline ring is believed to enhance its interaction with DNA and other cellular targets, leading to cell cycle arrest and programmed cell death.

3. Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Comparatively, derivatives with the quinoline structure have been reported to exhibit higher AChE inhibition than their non-quinoline counterparts, suggesting a potential application in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the quinoline ring significantly influence the biological activity of this compound. For example:

Modification Effect on Activity
Substitution at C6Increased potency against Plasmodium falciparum
Hydroxyl group at C2Enhanced solubility and bioavailability
Methylation at C3Improved enzyme inhibition

These findings suggest that careful structural modifications can optimize the pharmacological profile of quinoline-based compounds.

Case Studies

1. Antimalarial Activity

A study focusing on a series of quinoline derivatives found that this compound exhibited low nanomolar activity against drug-resistant strains of Plasmodium falciparum. The compound's mechanism was linked to interference with heme detoxification pathways within the parasite .

2. Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The results indicated that this compound could mitigate cell death and promote neuronal survival through antioxidant mechanisms .

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